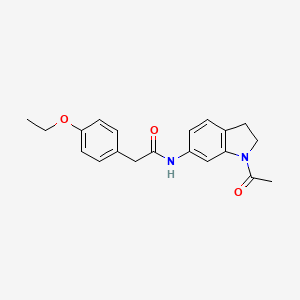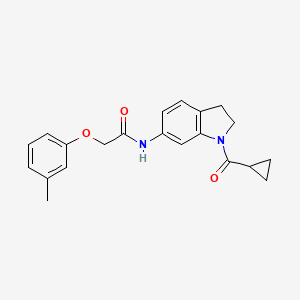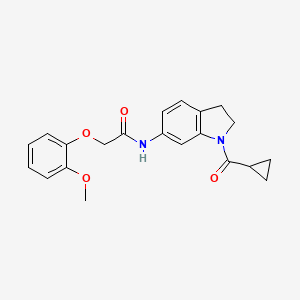
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide, or N-acetyl-6-ethoxyphenylindole (NAPEI), is a small molecule that has been investigated for its potential therapeutic applications in various areas of science. NAPEI is a derivative of the indole family of compounds, which are known for their ability to modulate various biochemical and physiological processes in the body. NAPEI has been studied for its ability to act as an agonist or antagonist of certain receptors, and has been investigated for its potential to modulate various biological processes including inflammation, pain, and cancer.
Scientific Research Applications
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas of science. It has been investigated for its ability to modulate various biochemical and physiological processes in the body, including inflammation, pain, and cancer. This compound has also been studied for its ability to act as an agonist or antagonist of certain receptors, including the opioid receptors and the serotonin 5-HT2A receptors.
Mechanism of Action
The exact mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide is not yet fully understood. However, it is thought to act on various receptors in the body, including the opioid receptors and the serotonin 5-HT2A receptors. It is believed that this compound can act as an agonist or antagonist of these receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate various biochemical and physiological processes in the body. It has been investigated for its potential to act as an agonist or antagonist of certain receptors, including the opioid receptors and the serotonin 5-HT2A receptors. In addition, this compound has been studied for its potential to reduce inflammation, pain, and cancer. It has also been studied for its potential to modulate the immune system, as well as its potential to act as an antioxidant.
Advantages and Limitations for Lab Experiments
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas of science. The advantages of using this compound in lab experiments include its ability to modulate various biochemical and physiological processes in the body, its ability to act as an agonist or antagonist of certain receptors, and its potential to reduce inflammation, pain, and cancer. The limitations of using this compound in lab experiments include its potential to cause side effects, its potential to interact with other compounds, and its potential to be toxic at high concentrations.
Future Directions
There are a number of potential future directions for the investigation of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide. These include further research into its ability to modulate various biochemical and physiological processes in the body, its ability to act as an agonist or antagonist of certain receptors, and its potential to reduce inflammation, pain, and cancer. Additionally, further research could be conducted into its potential to modulate the immune system, its potential to act as an antioxidant, and its potential to interact with other compounds. Finally, further research could be conducted into its potential to cause side effects and its potential to be toxic at high concentrations.
Synthesis Methods
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide can be synthesized using a variety of methods. The most common method is a two-step reaction that begins with the reaction of aniline with acetyl chloride to form N-acetyl-aniline. This intermediate is then reacted with ethyl 4-ethoxyphenylacetate to form this compound. In addition, this compound can also be synthesized using a one-step reaction that involves the reaction of aniline and ethyl 4-ethoxyphenylacetate in the presence of an acid catalyst.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-18-8-4-15(5-9-18)12-20(24)21-17-7-6-16-10-11-22(14(2)23)19(16)13-17/h4-9,13H,3,10-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWNFVLYNHPPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














